molecular formula C8H12F3N3 B1474988 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098136-69-5

1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1474988
CAS No.: 2098136-69-5
M. Wt: 207.2 g/mol
InChI Key: GUWOBEJNBCFKPW-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H12F3N3 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine, a compound characterized by its unique trifluoromethyl pyrazole structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is C8H10F3N3C_8H_{10}F_3N_3 with a molecular weight of 215.18 g/mol. It features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl pyrazoles exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies report that derivatives of trifluoromethyl pyrazoles demonstrate significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Certain analogs have shown promising results in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.
  • Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

A study examining the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, suggesting potential as an alternative therapeutic agent.

CompoundMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
This compound16Escherichia coli

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study utilizing MCF-7 breast cancer cells reported that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Neuroprotective Effects

Research conducted on neuronal cell lines indicates that the compound may mitigate oxidative stress-induced damage. The results showed a reduction in reactive oxygen species (ROS) levels following treatment with the compound.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The trifluoromethyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation.

Properties

IUPAC Name

1-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3/c1-3-14-5-6(4-12-2)7(13-14)8(9,10)11/h5,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWOBEJNBCFKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 5
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1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.